molecular formula C17H15N3O9 B10760073 3',5'-Dinitro-N-acetyl-L-thyronine

3',5'-Dinitro-N-acetyl-L-thyronine

Cat. No.: B10760073
M. Wt: 405.3 g/mol
InChI Key: VZSQTOXQXPKQJX-ZDUSSCGKSA-N
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Description

3’,5’-Dinitro-N-acetyl-L-thyronine is a synthetic derivative of L-tyrosine, characterized by the presence of nitro groups at the 3’ and 5’ positions and an acetyl group attached to the nitrogen atom. This compound has a molecular formula of C17H15N3O9 and a molecular weight of 405.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dinitro-N-acetyl-L-thyronine typically involves the nitration of N-acetyl-L-tyrosine. The process begins with the acetylation of L-tyrosine to form N-acetyl-L-tyrosine. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3’ and 5’ positions of the aromatic ring .

Industrial Production Methods

Industrial production of 3’,5’-Dinitro-N-acetyl-L-thyronine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dinitro-N-acetyl-L-thyronine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Dinitro-N-acetyl-L-thyronine has several scientific research applications:

    Chemistry: Used as a model compound to study nitration and acetylation reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including its role as a thyroid hormone analog.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3’,5’-Dinitro-N-acetyl-L-thyronine involves its interaction with specific molecular targets and pathways. It binds to transthyretin, a transport protein, and affects its function. The nitro groups and acetyl moiety play a crucial role in its binding affinity and specificity . The compound can modulate the activity of enzymes and receptors involved in metabolic processes, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dinitro-N-acetyl-L-thyronine is unique due to the presence of both nitro groups and an acetyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and binding affinity to specific molecular targets, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C17H15N3O9

Molecular Weight

405.3 g/mol

IUPAC Name

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-dinitrophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C17H15N3O9/c1-9(21)18-13(17(23)24)6-10-2-4-11(5-3-10)29-12-7-14(19(25)26)16(22)15(8-12)20(27)28/h2-5,7-8,13,22H,6H2,1H3,(H,18,21)(H,23,24)/t13-/m0/s1

InChI Key

VZSQTOXQXPKQJX-ZDUSSCGKSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)OC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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